
1-Bromo-4-(trans-4-butylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a brominated benzene derivative with a trans-4-butylcyclohexyl group attached to the para position. While the specific compound is not directly studied in the provided papers, related bromobenzene derivatives and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of bromobenzene derivatives often involves halogenation reactions or coupling reactions. For instance, the Cadiot-Chodkiewicz coupling is used to synthesize acetylenic macrocycles, which could be a relevant method for constructing similar bromobenzene compounds . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is achieved through procedures that could be adapted for the synthesis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, including the use of NMR and IR spectroscopy for characterization .
Molecular Structure Analysis
The molecular structure of bromobenzene derivatives can be complex, as seen in the X-ray crystallography studies of macrocycles . The structure of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene would likely exhibit similar interactions, such as C-H···Br and C-Br···π, which are common in brominated aromatic compounds . These interactions can influence the packing and stability of the compound's crystal structure.
Chemical Reactions Analysis
Bromobenzene derivatives can participate in various chemical reactions. For example, the synthesis of a natural product starting from a brominated phenyl methanol demonstrates the reactivity of brominated aromatic compounds in multi-step synthetic routes . The synthesis and study of 1-Bromo-4-(2,2-diphenylvinyl)benzene show the potential for bromobenzene derivatives to be used in reactions like the Wittig-Horner reaction, which could be relevant for further functionalization of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzene derivatives are influenced by their molecular structure. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene indicate that the presence of a bromine atom can affect the electronic properties and photoluminescence of the compound . Similarly, the solubility, melting point, and boiling point of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene would be affected by the presence of the bulky trans-4-butylcyclohexyl group and the bromine atom.
Aplicaciones Científicas De Investigación
Synthesis of Triaminocyclohexane Derivatives
1-Bromo-4-(trans-4-butylcyclohexyl)benzene plays a role in the synthesis of complex organic compounds. For instance, trans- and cis-3-bromo-1,2-epoxycyclohexanes, which are structurally related to 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, were used to produce a range of triaminocyclohexane derivatives. These derivatives were developed through various reactions involving bromo amino alcohols and diamino alcohols, which are critical in producing triamines with diverse amino residues. This work highlights the compound's utility in synthesizing structurally complex and potentially bioactive molecules (Zhao et al., 1993).
Study of Hydrogenation Stereochemistry
In another study, related compounds to 1-Bromo-4-(trans-4-butylcyclohexyl)benzene were used to understand the stereochemistry involved in the hydrogenation process. This research explored the use of various catalyst systems to selectively produce cis- or trans-4-t-butylmethylcyclohexanes, demonstrating the compound's relevance in studying reaction mechanisms and catalysis (Mitchell, 1970).
Applications in Fluorescence and Luminescence Studies
The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene, which shares a similar bromo-benzene structure with 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, was synthesized and its fluorescence properties were extensively studied. This research showcases the potential use of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in the field of material science, particularly in the development of compounds with unique photoluminescence properties for various applications (Zuo-qi, 2015).
Exploration in Polymerization and Material Sciences
Compounds related to 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, like trans-4-tert-butylcyclohexyl methacrylate, were used to investigate polymerization kinetics, revealing important insights into polymer properties and reactivities. This underlines the significance of such compounds in material sciences, particularly in understanding and improving polymerization processes for industrial applications (Matsumoto et al., 1993).
Propiedades
IUPAC Name |
1-bromo-4-(4-butylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLACFCPGPQOFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572954 |
Source


|
| Record name | 1-Bromo-4-(4-butylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(trans-4-butylcyclohexyl)benzene | |
CAS RN |
516510-78-4 |
Source


|
| Record name | 1-Bromo-4-(4-butylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Brom-4-(trans-4-butylcyclohexyl)-benzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

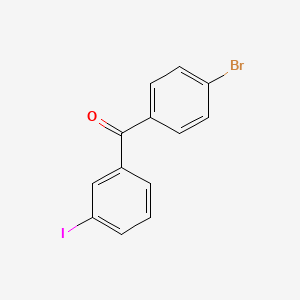
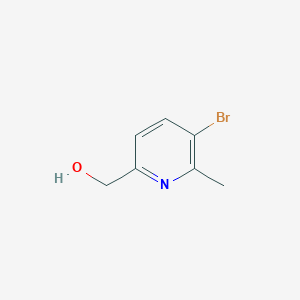

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)
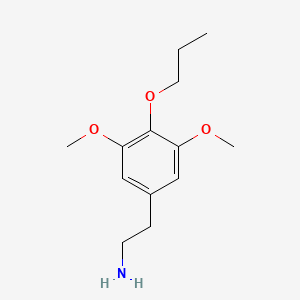

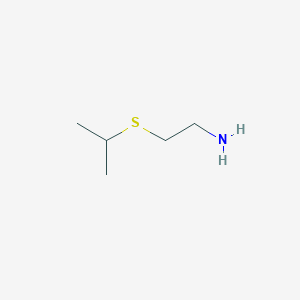
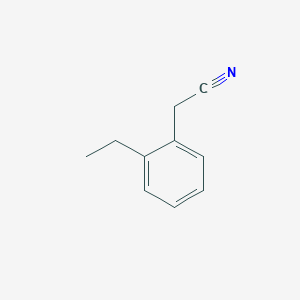
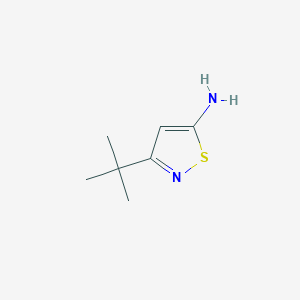
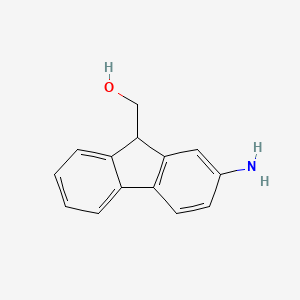


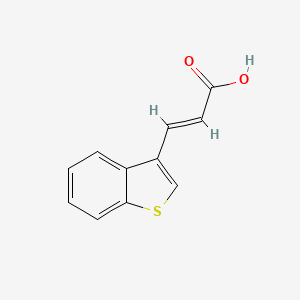
![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)